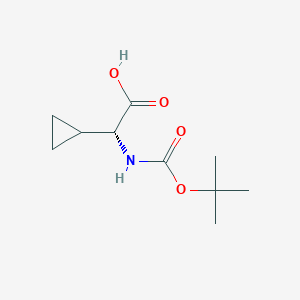

Boc-D-Cyclopropylglycine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a cyclopropylacetic acid moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve efficiency and yield. The use of flow microreactor systems has been reported to be more efficient, versatile, and sustainable compared to batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic acid can undergo various chemical reactions, including:

Deprotection Reactions: The removal of the Boc protecting group can be achieved using reagents such as oxalyl chloride in methanol or boron trifluoride etherate in dichloromethane

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

Oxalyl Chloride: Used for the deprotection of the Boc group under mild conditions.

Boron Trifluoride Etherate: Another reagent for Boc deprotection, used in the presence of molecular sieves.

Major Products Formed

The major products formed from these reactions include the deprotected amino acid and various substituted derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Role as an Intermediate:

Boc-D-Cyclopropylglycine serves as an important intermediate in the synthesis of complex molecules. Its ability to undergo deprotection reactions allows for the selective introduction of functional groups. The Boc group can be removed under mild conditions, facilitating further modifications to yield diverse derivatives.

Synthetic Routes:

The synthesis typically involves protecting the amino group with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. This reaction is usually performed in organic solvents such as dichloromethane.

Medicinal Chemistry

Pharmaceutical Development:

Research indicates that this compound is being investigated for its potential in developing pharmaceuticals. Its structural characteristics make it suitable for creating compounds that target specific biological pathways, particularly those involving neurotransmitter systems .

Neurotransmitter Research:

In neuroscience, this compound is utilized to study the effects of amino acid derivatives on neurotransmitter systems. This research helps elucidate mechanisms underlying brain function and neurodegenerative diseases .

Neuroscience Applications

Investigating Metabotropic Glutamate Receptors:

this compound has been employed to explore the binding affinities and functional roles of metabotropic glutamate receptors (mGluRs). Studies have shown that it can selectively activate mGlu2 receptors, which are implicated in various neurological disorders .

Case Study:

A study demonstrated that stimulation of mGlu2 receptors with cyclopropyl derivatives led to microglial activation and subsequent neurotoxicity, highlighting the potential therapeutic implications of modulating this pathway in conditions like Alzheimer's disease .

Biocatalysis

Reactivity in Biocatalytic Processes:

The unique reactivity of this compound makes it a candidate for use in biocatalytic processes. Its cyclopropyl group can facilitate radical reactions that are valuable in synthesizing complex organic molecules through enzymatic pathways .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic acid primarily involves its reactivity as a protected amino acid. The Boc group provides stability during synthetic transformations and can be selectively removed under mild conditions to reveal the free amino group. This allows for further functionalization and incorporation into larger molecular frameworks.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-tert-Butoxycarbonyl Glycine: Another Boc-protected amino acid used in peptide synthesis.

N-tert-Butoxycarbonyl Alanine: Similar in structure but with an alanine backbone instead of a cyclopropylacetic acid moiety.

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of molecules that require constrained conformations or specific reactivity patterns.

Biologische Aktivität

Boc-D-Cyclopropylglycine (Boc-D-CPG) is a cyclic amino acid derivative that has garnered attention in the field of medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopropyl group attached to the glycine backbone, which contributes to its distinctive properties. The molecular formula is C10H17NO, and it has a molecular weight of 183.25 g/mol. The Boc (tert-butyloxycarbonyl) protecting group enhances its stability and solubility, making it suitable for various biochemical applications.

This compound has been identified as an inhibitor of certain enzymes, particularly those involved in neurotransmission and metabolic pathways. Its mechanism involves modulation of synaptic transmission and neuroplasticity, which are critical for cognitive functions.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of enzymes such as:

- Glycine Transporters : It inhibits glycine transporters, which play a significant role in neurotransmission.

- Neurotransmitter Receptors : It modulates the activity of receptors such as NMDA (N-Methyl-D-Aspartate) receptors, influencing excitatory neurotransmission.

Neuroprotective Effects

Studies have shown that this compound exhibits neuroprotective properties. It has been reported to enhance synaptic plasticity and improve cognitive functions in animal models. For instance, in experiments involving synaptoneurosomes, Boc-D-CPG demonstrated dose-dependent effects on membrane potential, suggesting its role in modulating neuronal excitability and synaptic strength .

Case Studies and Research Findings

- Synaptoneurosome Studies : In a study evaluating the effects of various compounds on synaptoneurosomes, this compound was found to induce both hyperpolarizing and depolarizing responses, indicating its potential to influence neuronal signaling pathways .

- Cognitive Enhancement : Research involving animal models has indicated that administration of this compound can lead to improvements in memory retention and learning abilities. This effect is hypothesized to be mediated through enhanced synaptic plasticity .

- Enzyme Activity Modulation : this compound has been shown to inhibit specific enzymes that are crucial for neurotransmitter metabolism, thereby prolonging the action of neurotransmitters at synaptic sites.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(2R)-2-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(8(12)13)6-4-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVJNEASAAJIDF-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1CC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.